1-(2-Methylpyridin-4-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMXRMWAZGXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Therapeutic Potential of 1-(2-Methylpyridin-4-yl)piperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Significance of the 1-(2-Methylpyridin-4-yl)piperazine Scaffold
The quest for novel therapeutics targeting complex neurological and psychiatric disorders has led to an intensified focus on privileged scaffolds – molecular frameworks that demonstrate a propensity for binding to multiple biological targets. Among these, the piperazine moiety is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs for conditions ranging from psychoses to allergies.[1][2][3] This guide delves into the therapeutic potential of a specific, highly promising class of piperazine derivatives: those substituted with a 2-methylpyridin-4-yl group.
The 1-(2-Methylpyridin-4-yl)piperazine core represents a strategic convergence of structural features. The piperazine ring offers a conformationally flexible yet constrained linker, while the pyridine component introduces a bioisosteric equivalent of a phenyl ring with a distinct electronic profile and potential for specific hydrogen bonding interactions. This unique combination has positioned these derivatives as potent modulators of key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, which are critically implicated in the pathophysiology of depression, anxiety, and schizophrenia.[4][5][6]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic promise of 1-(2-Methylpyridin-4-yl)piperazine derivatives. We will explore their multimodal mechanism of action, elucidate the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis, in vitro characterization, and in vivo evaluation.
Multimodal Mechanism of Action: A Symphony of Serotonin and Dopamine Receptor Modulation
The primary therapeutic value of 1-(2-Methylpyridin-4-yl)piperazine derivatives lies in their ability to act as potent ligands for both serotonin and dopamine receptors. Specifically, they often exhibit a desirable "atypical" antipsychotic profile, characterized by high affinity for the serotonin 5-HT1A and dopamine D2 receptors.[7][8]
Serotonin 5-HT1A Receptor Agonism: The Anxiolytic and Antidepressant Component
Many derivatives of this class act as agonists or partial agonists at the 5-HT1A receptor.[9] These receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[10] Their activation leads to a cascade of downstream signaling events with significant therapeutic implications:
-
Inhibition of Adenylyl Cyclase: Agonist binding to the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.[10]
-
Modulation of Ion Channels: Activation of 5-HT1A receptors can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.
-
Neuroprotective and Neurogenic Effects: 5-HT1A receptor agonism has been shown to activate pro-survival signaling pathways, such as the Akt and ERK pathways, conferring neuroprotective effects.[12][13] Furthermore, stimulation of these receptors can promote adult neurogenesis, a process implicated in the mechanism of action of antidepressants.[12]
The net effect of 5-HT1A agonism, particularly at postsynaptic receptors in brain regions like the hippocampus and cortex, is a reduction in anxiety and depressive-like behaviors.[13]
Dopamine D2 Receptor Antagonism: The Antipsychotic Component
A crucial aspect of the therapeutic profile of these compounds is their ability to act as antagonists at the dopamine D2 receptor.[4][14] D2 receptors are also GPCRs coupled to Gi/o proteins, and their blockade is a cornerstone of antipsychotic therapy.[4][14] The mechanism of action of D2 receptor antagonists involves:
-
Blocking Dopamine Signaling: These compounds competitively bind to D2 receptors, preventing the endogenous ligand, dopamine, from activating them.[14] This is particularly relevant in conditions like schizophrenia, which are associated with hyperactive dopaminergic signaling in certain brain regions.[14]
-
Regulation of Downstream Pathways: By blocking D2 receptors, these derivatives prevent the dopamine-induced inhibition of adenylyl cyclase, thereby modulating cAMP and PKA signaling.[15] They also influence other signaling pathways, including those involving β-arrestin.[15]
The antagonism of D2 receptors is primarily responsible for the alleviation of the positive symptoms of psychosis, such as hallucinations and delusions.[14] The combination of 5-HT1A agonism and D2 antagonism is a hallmark of many "atypical" antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.
Structure-Activity Relationship (SAR): Guiding Principles for Rational Drug Design
The pharmacological profile of 1-(2-Methylpyridin-4-yl)piperazine derivatives can be finely tuned through systematic structural modifications. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
The Pyridine Moiety: The position and nature of substituents on the pyridine ring are critical. The 2-methyl group can influence both steric and electronic properties, potentially enhancing binding affinity and selectivity.
-
The Piperazine Core: The piperazine ring serves as a versatile linker. Its conformational flexibility allows it to adopt an optimal orientation within the receptor binding pocket.
-
Substituents on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of activity. Often, this position is occupied by an aryl or heteroaryl group, connected by an alkyl chain. The length and nature of this linker, as well as the substitution pattern on the terminal aromatic ring, significantly impact the affinity for 5-HT1A and D2 receptors. For instance, the presence of electron-withdrawing groups on the terminal phenyl ring can influence receptor affinity.
| Compound | Modification | 5-HT1A Ki (nM) | D2 Ki (nM) | Reference |
| A | Phenyl group on piperazine | 2.13 | 12.2 | [7] |
| B | 2-Methoxyphenyl on piperazine | 5.1 | 2.7 | [16] |
| C | 2,3-Dichlorophenyl on piperazine | 4.3 | Not reported | [16] |
| D | Naphthyl on piperazine | Potent | Moderate | [17] |
| E | Pyridinyl on piperazine | Moderate | Low | [17] |
This table presents representative data for arylpiperazine derivatives to illustrate general SAR trends. Specific values for 1-(2-Methylpyridin-4-yl)piperazine derivatives will vary.
Experimental Protocols: A Practical Guide to Compound Evaluation
This section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of 1-(2-Methylpyridin-4-yl)piperazine derivatives.
Synthesis of the 1-(2-Methylpyridin-4-yl)piperazine Core
A common synthetic route involves the nucleophilic aromatic substitution of a suitably activated pyridine derivative with piperazine.
Protocol 1: Synthesis of 1-(2-Methylpyridin-4-yl)piperazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-2-methylpyridine (1.0 eq), piperazine (2.0 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 1-(2-Methylpyridin-4-yl)piperazine.
In Vitro Characterization: Assessing Receptor Affinity and Functional Activity
Protocol 2: Radioligand Binding Assay for 5-HT1A and D2 Receptors
This assay determines the binding affinity (Ki) of the test compounds for the target receptors.
-
Membrane Preparation: Utilize commercially available cell membranes from cell lines stably expressing human recombinant 5-HT1A or D2 receptors, or prepare them from appropriate brain tissue (e.g., hippocampus for 5-HT1A, striatum for D2).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 for 5-HT1A).
-
Radioligand Selection:
-
For 5-HT1A receptors: [³H]8-OH-DPAT (agonist radioligand).
-
For D2 receptors: [³H]Spiperone or [³H]Raclopride (antagonist radioligands).
-
-
Assay Procedure (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2).
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Activity at 5-HT1A Receptors
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the GPCR.[18]
-
Membrane and Buffer Preparation: Use the same membrane preparation as for the binding assay. The assay buffer will typically contain GDP (e.g., 10 µM) to allow for agonist-stimulated [³⁵S]GTPγS binding.[19]
-
Assay Procedure (96-well plate format):
-
Basal Binding: Add membranes, [³⁵S]GTPγS, and assay buffer.
-
Agonist-stimulated Binding: Add membranes, [³⁵S]GTPγS, assay buffer, and varying concentrations of the test compound.
-
Non-specific Binding: Add membranes, assay buffer, and a high concentration of non-labeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate and filter as described for the radioligand binding assay.
-
Scintillation Counting: Measure the incorporated [³⁵S]GTPγS.
-
Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of the test compound. An increase in binding indicates agonism, from which an EC50 (potency) and Emax (efficacy) can be determined.
In Vivo Evaluation: Assessing Neurochemical and Behavioral Effects
Protocol 4: In Vivo Microdialysis for Measuring Extracellular Dopamine and Serotonin
This technique allows for the in vivo monitoring of neurotransmitter levels in specific brain regions of freely moving animals.[11][20]
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Drug Administration: Administer the test compound (e.g., intraperitoneally or subcutaneously) and continue collecting dialysate samples to measure the drug-induced changes in neurotransmitter levels.
-
Analysis by HPLC-ECD: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time.
Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used behavioral model to screen for potential antidepressant drugs.[12]
-
Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal (e.g., mouse or rat) cannot touch the bottom or escape.
-
Procedure (for rats):
-
Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute swim session. This is to induce a state of immobility on the test day.
-
Day 2 (Test): Administer the test compound or vehicle. After a specified pretreatment time (e.g., 60 minutes), place the rat back in the cylinder for a 5-minute test session.
-
-
Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session.
-
Data Analysis: Compare the immobility time of the drug-treated group with the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Dual-action mechanism of 1-(2-Methylpyridin-4-yl)piperazine derivatives.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
The 1-(2-Methylpyridin-4-yl)piperazine scaffold represents a highly promising platform for the development of novel therapeutics for a range of CNS disorders. Their ability to simultaneously modulate serotonin 5-HT1A and dopamine D2 receptors provides a powerful mechanism for addressing the complex neurochemical imbalances underlying conditions such as schizophrenia, depression, and anxiety. The structure-activity relationships within this chemical class offer a clear path for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial synthesis and in vitro characterization to in vivo assessment of their neurochemical and behavioral effects. As our understanding of the intricate neurobiology of psychiatric and neurological diseases deepens, the rational design and development of multimodal ligands based on scaffolds like 1-(2-Methylpyridin-4-yl)piperazine will be paramount in delivering the next generation of safer and more effective treatments.
References
-
Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?[Link]
-
Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of "legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189–197. [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]
-
Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor agonists and how do they work?[Link]
-
Bhattacharya, A., & Neha, K. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press. [Link]
-
Rojas, P. S., Fiedler, J. L., Rojas-Líbano, D., & Cárdenas, A. M. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in cellular neuroscience, 10, 273. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]
-
Zagrebacki, M., Raskovic, Z., Juranic, I., & Vuckovic, S. (1997). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Die Pharmazie, 52(12), 948–951. [Link]
-
O'Sullivan, M. L., & Trakhtenberg, E. F. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International journal of molecular sciences, 24(17), 13327. [Link]
-
Iskra-Jopa, J., Golembiowska, K., Dziubina, A., Cybulski, M., Duszynska, B., & Chilmonczyk, Z. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of pharmacy and pharmacology, 57(2), 205–211. [Link]
-
Wikipedia. (2024). 5-HT1A receptor. [Link]
-
Giral, M., Martin, P., Rouch, C., & Puech, A. J. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Psychopharmacology, 104(2), 275–278. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Ayad, F., Rajagopal, S., & Kim, J. (2018). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in pharmacology, 9, 143. [Link]
-
Baumann, M. H., et al. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189-197. [Link]
-
Glavaš, M., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1266, 133503. [Link]
-
Patsnap Synapse. (2024, January 9). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [Link]
- CN115124457B. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Ghani, N. A., et al. (2016). Dual D2 and 5-HT1A Receptors Binding Affinities of 1-Aryl-4-(diarylmethylene)piperazines and Piperidines. ResearchGate. [Link]
-
Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. [Link]
-
Ullah, N. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(7), 964–971. [Link]
-
Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2209707. [Link]
-
Dolan, S. B., Shetty, R. A., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of psychopharmacology (Oxford, England), 32(10), 1143–1151. [Link]
-
Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2209707. [Link]
-
S. Revathi, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5629-5635. [Link]
-
de Oliveira, R. J., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural brain research, 399, 113066. [Link]
-
Moore, N. A., et al. (1995). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. The Journal of pharmacology and experimental therapeutics, 272(3), 1152–1160. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]
-
Vejrych, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (Basel, Switzerland), 25(9), 2193. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
ChemRxiv. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
-
Shoaib, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303896. [Link]
-
de Oliveira, R. J., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 5–18. [Link]
-
Yilmaz, F. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477. [Link]
-
Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological reports : PR, 58(1), 107–114. [Link]
-
Asati, V., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 15. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]
- 16. hopkinsmedicine.org [hopkinsmedicine.org]
- 17. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ricerca.uniba.it [ricerca.uniba.it]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridinylpiperazine Scaffold: A Technical Guide to 1-(2-Methylpyridin-4-yl)piperazine in Modern Drug Discovery
Introduction: The Privileged Position of Piperazine in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a structure.[1][2][3] Its prevalence in clinically successful drugs stems from a unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification, improve aqueous solubility and oral bioavailability, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2]
When fused with an aromatic system, the resulting arylpiperazine motif becomes a powerful tool for targeting a vast array of proteins. Among these, pyridinylpiperazines—where the aryl group is a pyridine ring—are of particular interest. The pyridine nitrogen introduces an additional hydrogen bond acceptor and modulates the electronic properties of the scaffold, making it a versatile component in the design of agents targeting protein kinases and central nervous system (CNS) receptors.[4][5][6][7]
This guide provides an in-depth technical review of the 1-(2-Methylpyridin-4-yl)piperazine core. We will explore its synthesis, delve into its applications in key therapeutic areas, analyze its structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
Synthesis of the Core Scaffold: A Robust and Scalable Approach
The construction of the 1-(2-Methylpyridin-4-yl)piperazine scaffold is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This well-established transformation involves the displacement of a leaving group (typically a halide) on the pyridine ring by the nucleophilic nitrogen of piperazine. The electron-withdrawing nature of the pyridine ring nitrogen atom facilitates this reaction, particularly when the leaving group is positioned at the 4-position.
The general workflow involves reacting 4-chloro-2-methylpyridine with a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group ensures mono-arylation and can be readily removed under acidic conditions to yield the desired core scaffold, which is then available for further derivatization at the N4 position.
Sources
Molecular weight and formula of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride
Core Identity & Physicochemical Profile
Executive Summary
1-(2-Methylpyridin-4-yl)piperazine dihydrochloride is a high-value heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a piperazine ring attached to the C4 position of a 2-methylpyridine scaffold. This specific substitution pattern renders it a "privileged structure" in drug discovery, particularly for kinase inhibitors (targeting Src/Abl pathways) and G-Protein Coupled Receptor (GPCR) ligands. The dihydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-stability compared to the hygroscopic free base.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride |
| CAS Registry Number | 166954-05-8 (General/Salt) |
| Molecular Formula (Salt) | |
| Molecular Weight (Salt) | 250.17 g/mol |
| Molecular Formula (Base) | |
| Molecular Weight (Base) | 177.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol |
| Stoichiometry | 1:2 (Base : HCl) |
Structural Analysis & Connectivity
The molecule features two distinct basic nitrogen centers within the piperazine ring and one less basic nitrogen in the pyridine ring. In the dihydrochloride salt, the two most basic nitrogens (the secondary amine of the piperazine and the pyridine nitrogen or the tertiary piperazine nitrogen depending on solvation) are protonated.
Structural Diagram (Graphviz)
Synthesis & Manufacturing Protocol
The synthesis typically employs a Nucleophilic Aromatic Substitution (SNAr) strategy. The electron-deficient nature of the pyridine ring (enhanced by the nitrogen heteroatom) allows the 4-chloro substituent to be displaced by the nucleophilic nitrogen of piperazine.
Step-by-Step Methodology
-
Reagents:
-
Substrate: 4-Chloro-2-methylpyridine (1.0 eq).
-
Nucleophile: Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess piperazine prevents bis-alkylation.
-
Solvent: n-Butanol or Toluene (high boiling point required).
-
Base: Potassium Carbonate (
) or Triethylamine (optional if excess piperazine is used).
-
-
Reaction Conditions:
-
Heat the mixture to reflux (110–120°C) for 12–24 hours under an inert atmosphere (
). -
Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS (
).
-
-
Workup & Isolation (Free Base):
-
Salt Formation (Dihydrochloride):
-
Dissolve the crude oil (free base) in minimal Ethanol or Methanol.
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl (excess, >2.5 eq).
-
A white precipitate will form immediately.
-
Stir for 1 hour at 0°C, then filter the solid.
-
Recrystallization: Recrystallize from Ethanol/Ether if higher purity is required.
-
Synthesis Workflow Diagram
[1][2]
Analytical Characterization (QC Standards)
To validate the identity and purity of the compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
Solvent:
or DMSO-d6 (Salt form). -
NMR Signals (Expected):
-
Pyridine Ring: A doublet (~8.0 ppm, H6), a singlet (~6.8 ppm, H3), and a doublet-of-doublets (~6.9 ppm, H5).
-
Methyl Group: A sharp singlet at ~2.4–2.5 ppm (integrated for 3H).
-
Piperazine Ring: Two sets of multiplets/triplets around 3.0–3.8 ppm (integrated for 8H total). In the salt form, these protons may shift downfield due to protonation.
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion:
m/z (corresponds to the free base cation). -
Salt Confirmation: Elemental analysis or silver nitrate titration is required to confirm the presence of 2 equivalents of Chloride (
).
Elemental Analysis (Theoretical for )
Applications in Drug Discovery
This molecule serves as a versatile scaffold linker . The piperazine nitrogen (N4) remains nucleophilic in the free base form (or can be selectively deprotonated), allowing it to be coupled with:
-
Acyl Chlorides/Carboxylic Acids: To form amides (common in kinase inhibitors).
-
Alkyl Halides: To form tertiary amines.
-
Sulfonyl Chlorides: To form sulfonamides.
Key Therapeutic Areas:
-
Kinase Inhibition: The 2-methylpyridine motif mimics the adenine binding pocket of ATP in many kinase enzymes.
-
CNS Agents: Piperazine derivatives often exhibit high affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The dihydrochloride salt is hygroscopic ; exposure to moisture will lead to deliquescence.
-
Safety Profile:
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
-
Solubility:
-
Water: >50 mg/mL (Very Soluble).
-
DMSO: Soluble.
-
Ether/Hexane: Insoluble.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine (Analogous Structure). Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates utility of piperazine-pyridine/pyrimidine scaffolds). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Conversion of 1-(2-Methylpyridin-4-yl)piperazine 2HCl to Free Base
Abstract
This application note details the optimized procedure for converting 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride (2HCl) into its chemically active free base form. While the dihydrochloride salt offers superior stability and shelf-life, the free base is strictly required for subsequent nucleophilic substitution reactions (e.g.,
Chemical Principle & Strategic Analysis
The Basicity Challenge
To successfully isolate the free base, one must understand the ionization profile of the molecule. 1-(2-Methylpyridin-4-yl)piperazine contains three nitrogen centers with distinct basicities.
-
(Pyridine Nitrogen): Moderately basic (
). - (Piperazine Tertiary Amine): Attached to the pyridine ring; significantly less basic due to resonance delocalization into the pyridine ring.
-
(Piperazine Secondary Amine): The distal nitrogen; highly basic (
).
The Causality of pH Adjustment:
The starting material is a dihydrochloride salt, meaning both the piperazine secondary amine and the pyridine nitrogen are protonated. To liberate the nucleophilic free base, the solution pH must be elevated significantly above the highest
-
Target pH: > 12.0
-
Why not Bicarbonate? Saturated
( ) is insufficient to fully deprotonate the piperazine secondary amine, leading to a mixture of free base and monohydrochloride salt. Strong bases (NaOH or KOH) are mandatory.
Solubility Dynamics
-
2HCl Salt: Highly soluble in water; insoluble in non-polar organics (DCM, Toluene).
-
Free Base: Moderately soluble in water (due to polarity of the pyridine-piperazine scaffold) but highly soluble in chlorinated solvents (DCM, Chloroform).
-
Optimization: Pure DCM may not extract the free base efficiently if the compound is highly polar. A "polar modifier" (e.g., Isopropanol) is added to the organic phase to maximize recovery.
Visualization: Reaction Workflow & Equilibrium
Process Flow Diagram
The following diagram illustrates the decision matrix and workflow for the neutralization process.
Figure 1: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) method.
Experimental Protocols
Protocol A: Biphasic Liquid-Liquid Extraction (Standard)
Best for: Bulk conversion (>1g), preparative synthesis.
Materials:
-
Reagent: 1-(2-Methylpyridin-4-yl)piperazine 2HCl.
-
Base: 5N Sodium Hydroxide (NaOH).
-
Solvent: Dichloromethane (DCM) and Isopropyl Alcohol (IPA).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Procedure:
-
Dissolution: Place 1.0 g (approx. 3.98 mmol) of the 2HCl salt into a 50 mL separatory funnel. Add 10 mL of deionized water. Shake until fully dissolved.
-
Neutralization: Slowly add 5N NaOH dropwise while swirling.
-
Observation: The solution may become cloudy as the free base precipitates or oils out.
-
Endpoint: Continue addition until the aqueous phase reaches pH 12–13 (verify with pH paper).
-
-
Extraction:
-
Add 15 mL of a DCM:IPA (9:1) mixture.
-
Note: The 10% IPA helps solvate the polar pyridine-piperazine moiety, preventing it from staying in the aqueous phase.
-
Shake vigorously for 2 minutes. Vent frequently. Allow layers to separate.[1]
-
Collect the lower organic layer.
-
Repeat the extraction 2 more times (2 x 10 mL).
-
-
Washing: Combine the organic extracts. Wash once with 10 mL of saturated brine (
) to remove trapped water and residual excess base. -
Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous
(approx. 2-3 g) and let stand for 10 minutes. The solution should be clear. -
Isolation: Filter off the solid drying agent. Concentrate the filtrate under reduced pressure (Rotovap) at 35–40°C.
-
Result: The free base is typically obtained as a viscous pale-yellow oil or low-melting solid.
Protocol B: Solid-Phase Ion Exchange (High Purity)
Best for: Small scale (<100mg), biological applications, or if inorganic salts (NaCl) must be strictly avoided.
Materials:
-
Resin: Amberlyst® A-26 (OH form) or Dowex® 1X8 (OH form).
-
Solvent: Methanol (MeOH).[2]
Procedure:
-
Resin Prep: If the resin is not in OH form, wash 5g of resin with 1N NaOH, then rinse extensively with water until neutral, then rinse with Methanol.
-
Loading: Dissolve 100 mg of 2HCl salt in 2 mL of water/methanol (1:1).
-
Exchange: Pass the solution through a small column packed with the pre-washed resin. Elute with pure Methanol.
-
Isolation: Evaporate the methanolic eluate to dryness. This yields a salt-free product without liquid extraction steps.
Quality Control & Validation
To ensure the procedure was successful, you must validate the removal of HCl.
| Test Method | Expected Result (Free Base) | Expected Result (2HCl Salt) |
| Silver Nitrate Test | Negative (No precipitate) | Positive (Thick white AgCl ppt) |
| 1H NMR ( | Upfield Shift: Protons adjacent to piperazine nitrogens shift upfield (lower ppm) due to loss of positive charge. | Downfield Shift: Protons near N+ are deshielded. |
| Solubility | Soluble in DCM/Chloroform. | Insoluble in DCM; Soluble in Water. |
Self-Validating Check: Dissolve a small aliquot of your final product in DCM. Add a drop of water. Check the pH of the water droplet.[7] It should be basic (pH ~9-10), confirming the amine is free. If the product is not soluble in DCM, the conversion failed.
Troubleshooting Guide
Issue 1: Emulsion formation during extraction.
-
Cause: The free base acts as a surfactant due to the amphiphilic pyridine/piperazine structure.
-
Solution: Add solid NaCl to the aqueous phase to increase ionic strength (salting out), or filter the biphasic mixture through a pad of Celite.
Issue 2: Low Yield.
-
Cause: The compound is water-soluble even as a free base.[8]
-
Solution: Increase the number of extractions (5x) or use a continuous liquid-liquid extractor. Ensure the extraction solvent contains 10% Isopropanol.
Issue 3: Product is an oil that won't solidify.
-
Cause: Trace solvent or intrinsic property.
-
Solution: Triturate (scratch) the oil with pentane or diethyl ether to induce crystallization. If it remains an oil, store it in the freezer; many piperazines are low-melting solids.
References
-
Organic Syntheses. Piperazine dihydrochloride monohydrate and 1-Benzylpiperazine. Coll. Vol. 4, p.88 (1963); Vol. 35, p.10 (1955). (General protocols for piperazine handling). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4837, Piperazine. (pKa and Solubility Data). Link
-
Khalili, F., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9] Journal of Chemical & Engineering Data, 2009, 54 (11), pp 2914–2917. (Authoritative source for piperazine pKa thermodynamics). Link
-
Li, S., et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 2005 Apr;22(4):628-35.[10] (Solubility profiles of free base vs HCl salts). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 1-(2-Methylpyridin-4-yl)piperazine as a nucleophile in cross-coupling reactions
Topic: Using 1-(2-Methylpyridin-4-yl)piperazine as a Nucleophile in Cross-Coupling Reactions Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary & Chemical Profile
1-(2-Methylpyridin-4-yl)piperazine is a high-value heterocyclic building block, frequently employed to introduce solubility-enhancing and pharmacophoric motifs into kinase inhibitors and GPCR ligands.[1] Its structural duality—a reactive secondary amine nucleophile coupled with a Lewis-basic pyridine ring—presents a specific synthetic challenge: Catalyst Poisoning. [1]
While the secondary amine is the intended reaction center, the pyridine nitrogen (pKa ~6.0) can competitively bind to transition metals, particularly Palladium (Pd), arresting the catalytic cycle. This guide provides optimized protocols to overcome this interference, ensuring high-yield C-N bond formation via Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).[1]
Physicochemical Data Table
| Property | Value | Implication for Synthesis |
| Molecular Weight | 177.25 g/mol | Standard stoichiometry calculations.[1] |
| pKa (Piperazine NH) | ~9.8 (Predicted) | Requires strong base (e.g., NaOtBu) for efficient deprotonation in Pd-cycles.[1] |
| pKa (Pyridine N) | ~6.0 | Competes for Pd center; dictates need for bulky, electron-rich ligands.[1] |
| Solubility | High: DCM, MeOH, DMSOMod: Toluene, THF | Compatible with standard cross-coupling solvents. |
| Nucleophilicity | Good (2° Amine) | Highly reactive in SNAr if electrophile is activated. |
Strategic Decision Tree
Before selecting a protocol, analyze the electrophile (Ar-X) to determine the most efficient pathway.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile electronics.
Protocol A: Buchwald-Hartwig Amination (The "Workhorse" Method)[1]
This protocol is designed for unactivated aryl halides (Ar-Cl, Ar-Br, Ar-I) where SNAr fails.[1]
The Challenge: The "Pyridine Trap"
Standard ligands (e.g., PPh3, dppf) often fail because the substrate's pyridine nitrogen displaces the phosphine, forming a stable, non-reactive Pd-pyridine complex.
-
Solution: Use RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands bind Pd tightly and sterically exclude the substrate's pyridine nitrogen from the metal center [1].
Materials
-
Nucleophile: 1-(2-Methylpyridin-4-yl)piperazine (1.2 equiv)[1]
-
Electrophile: Aryl Halide (1.0 equiv)[1]
-
Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃[1]
-
Ligand: RuPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Pre-complexation (Crucial for reproducibility):
-
In a vial, dissolve Pd(OAc)₂ and RuPhos in a small amount of solvent. Heat at 80°C for 1 minute to generate the active catalytic species (L-Pd-0).[1] Visual Check: Solution should turn from orange/red to a dark, clear brown.
-
-
Reaction Assembly:
-
To a reaction vessel equipped with a stir bar, add the Aryl Halide, Nucleophile, and NaOtBu.
-
Note: If the electrophile is a liquid, add it with the solvent in step 3.
-
-
Inert Atmosphere:
-
Seal the vessel and purge with Argon or Nitrogen (3x vacuum/refill cycles). Oxygen inhibits the reduction of Pd(II) to Pd(0).
-
-
Addition:
-
Add the anhydrous solvent via syringe.
-
Add the pre-formed catalyst solution via syringe.
-
-
Reaction:
-
Heat to 80-100°C for 4–12 hours.
-
Monitoring: Check LCMS. Look for consumption of Ar-X. The product peak should show an M+1 corresponding to (Ar + Nucleophile - Halide).
-
-
Workup:
-
Cool to room temperature. Filter through a pad of Celite to remove Pd black and salts. Rinse with EtOAc.
-
Concentrate the filtrate in vacuo.
-
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Use this metal-free method when coupling with electron-deficient partners (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]
Materials
-
Nucleophile: 1-(2-Methylpyridin-4-yl)piperazine (1.1 equiv)[1]
-
Electrophile: Activated Aryl Fluoride/Chloride (1.0 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1]
-
Solvent: DMSO or DMF (High polarity stabilizes the Meisenheimer complex).
Step-by-Step Procedure
-
Assembly: Combine Electrophile, Nucleophile, and Base in a pressure vial.
-
Solvation: Add DMSO (concentration ~0.5 M).
-
Reaction:
-
Heat to 100-120°C .
-
Note: Fluorides react faster than chlorides in SNAr due to the high electronegativity of fluorine stabilizing the transition state.
-
-
Workup (Aqueous Wash):
-
Dilute reaction mixture with water (5x volume).
-
Extract with EtOAc or DCM.
-
Self-Validating Step: If the product is amphoteric (likely, due to the pyridine), check the aqueous layer pH. Ensure it is slightly basic (pH ~9) to keep the product in the organic phase.
-
Purification & Isolation (The "Streaking" Problem)
Piperazine derivatives are notorious for streaking on silica gel due to strong hydrogen bonding with silanols.
-
Flash Chromatography: Use DCM:MeOH as the eluent system.
-
The Modifier: ALWAYS add 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the mobile phase. This competes for the acidic silanol sites, sharpening the product peak.
-
Alternative: Use amine-functionalized silica cartridges (e.g., NH-silica) to avoid using basic modifiers.[1]
Mechanistic Visualization
Understanding the catalytic cycle helps troubleshoot failures. If the reaction stalls, it is usually at the "Oxidative Addition" step (poor electrophile) or "Amine Binding" step (steric clash).
Figure 2: The Buchwald-Hartwig catalytic cycle, highlighting the risk of off-cycle catalyst resting states caused by pyridine coordination.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [1]
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Utilizing Pyridine-Piperazine Building Blocks
Introduction: The Strategic Importance of the Pyridine-Piperazine Scaffold in Medicinal Chemistry
The pyridine-piperazine motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous clinically successful pharmaceuticals.[1][2][3][4][5] This prevalence is not coincidental; the unique combination of a six-membered aromatic pyridine ring and a non-aromatic, basic piperazine ring imparts a favorable constellation of physicochemical properties. These include enhanced aqueous solubility, improved oral bioavailability, and the ability to engage in a multitude of interactions with biological targets.[5] The two nitrogen atoms of the piperazine ring, with their distinct pKa values, allow for fine-tuning of basicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.[6] Furthermore, the structural rigidity of the piperazine ring, coupled with the diverse substitution patterns possible on both the pyridine and piperazine moieties, provides a versatile platform for the synthesis of libraries of compounds with a wide range of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties.[4][7][8][9]
This technical guide provides an in-depth exploration of the key synthetic strategies for constructing pyridine-piperazine based pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying chemical principles and practical insights to empower rational design and efficient execution of synthetic campaigns.
Core Synthetic Strategies and Mechanistic Considerations
The construction of the critical C-N bond between the pyridine and piperazine rings is the cornerstone of synthesizing these valuable intermediates. The choice of synthetic route is dictated by the electronic nature of the pyridine ring and the desired substitution pattern. The three primary strategies employed are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and to a lesser extent for this specific linkage, other cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Electron-Deficient Pyridine Approach
The SNAr reaction is a powerful and often preferred method when the pyridine ring is rendered sufficiently electron-deficient by the presence of electron-withdrawing groups (EWGs).[1][10]
Causality of Experimental Choices:
-
Pyridine Activation: The pyridine nitrogen itself imparts some electrophilicity to the C2 and C4 positions.[11][12] However, for an efficient SNAr reaction with a secondary amine like piperazine, the presence of strong EWGs (e.g., -NO2, -CN, -CF3) ortho or para to a leaving group (typically a halogen) is crucial.[1] These groups stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[11]
-
Leaving Group: Halogens (F, Cl, Br, I) are the most common leaving groups. The reactivity order is generally F > Cl > Br > I. Although fluorine is the most reactive, chloro- and bromo-pyridines are often more readily available and cost-effective.
-
Solvent and Base: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the ions without participating in the reaction. A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to scavenge the HX by-product and prevent protonation of the piperazine nucleophile.[1] In some cases, an excess of piperazine can serve as both the nucleophile and the base.[13]
Visualizing the SNAr Workflow:
Caption: General workflow for SNAr synthesis of a pyridinylpiperazine.
Detailed Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
This protocol is a representative example of an SNAr reaction.[1]
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Potassium carbonate (K2CO3) (1.5 equiv)
-
Acetonitrile (ACN)
-
Ethanol (for recrystallization)
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine, piperazine, and potassium carbonate.
-
Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold deionized water with stirring.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 1-(5-nitropyridin-2-yl)piperazine as a crystalline solid.
-
Characterize the final product by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.
-
-
Self-Validation: The protocol's success is validated by the clear precipitation of the product upon addition to water, and the final purity is confirmed through recrystallization and spectroscopic analysis.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Approach for Less Activated Pyridines
For pyridine rings that are not sufficiently electron-deficient for SNAr, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[14][15][16][17][18] This reaction is incredibly versatile, tolerating a wide range of functional groups and allowing for the coupling of various (hetero)aryl halides or triflates with amines.[15]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is critical for the success of the reaction.[16] The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[15] Sterically hindered, electron-rich phosphine ligands, such as BINAP or DPPF, are often employed to enhance catalytic activity.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and interference with the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[14]
Visualizing the Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 1-(Pyridin-3-yl)piperazine
This protocol provides a general method for the Buchwald-Hartwig amination of a non-activated bromopyridine.
-
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask, followed by 3-bromopyridine and piperazine.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(pyridin-3-yl)piperazine.
-
Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.
-
-
Self-Validation: The strict adherence to anhydrous and anaerobic conditions is crucial for reproducibility. The purification by column chromatography and subsequent spectroscopic analysis provides definitive validation of the product's identity and purity.
Other Cross-Coupling Reactions: Expanding the Synthetic Toolbox
While SNAr and Buchwald-Hartwig amination are the workhorses for direct C-N bond formation, other cross-coupling reactions like the Suzuki and Sonogashira reactions can be employed to first functionalize the pyridine ring, followed by subsequent elaboration to introduce the piperazine moiety.[19][20][21][22][23]
-
Suzuki Coupling: This reaction can be used to introduce an aryl or vinyl group at a halogenated position of the pyridine.[20][21] The resulting functionalized pyridine can then undergo further reactions to introduce the piperazine ring.
-
Sonogashira Coupling: This allows for the introduction of an alkyne group onto the pyridine ring.[19][22][23][24] The alkyne can then be a handle for further transformations.
These multi-step approaches offer greater flexibility in accessing complex substitution patterns that may not be achievable through direct C-N coupling.
Data Summary and Comparison of Synthetic Routes
| Synthetic Method | Typical Substrates | Key Reagents | Advantages | Limitations |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient (hetero)aryl halides | Piperazine, Base (e.g., K2CO3), Polar aprotic solvent | Operationally simple, often high yielding, no metal catalyst required | Limited to activated substrates with electron-withdrawing groups |
| Buchwald-Hartwig Amination | Wide range of (hetero)aryl halides and triflates | Pd catalyst, Phosphine ligand, Strong base (e.g., NaOtBu) | Broad substrate scope, high functional group tolerance | Requires an expensive and potentially toxic metal catalyst, sensitive to air and moisture |
Purification and Characterization of Pyridine-Piperazine Intermediates
The successful synthesis of a pharmaceutical intermediate is contingent upon its purification to a high degree of purity. The basic nature of the piperazine moiety can present unique challenges and opportunities for purification.
Common Purification Techniques:
-
Crystallization/Recrystallization: This is a highly effective method for purifying solid products.[6] The choice of solvent is critical and often requires empirical screening.
-
Column Chromatography: Silica gel chromatography is a standard technique for purifying a wide range of organic compounds. Due to the basicity of the piperazine nitrogen, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
-
Acid-Base Extraction: The basicity of the piperazine allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or acetate) can be an excellent method for purification and handling of the final compound.[6]
Characterization:
A comprehensive suite of analytical techniques should be employed to unambiguously determine the structure and purity of the synthesized intermediates:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion and Future Perspectives
The synthesis of pharmaceutical intermediates based on the pyridine-piperazine scaffold is a mature yet continually evolving field. While SNAr and Buchwald-Hartwig amination remain the dominant strategies, the development of more sustainable and efficient catalytic systems is an ongoing area of research.[25] The principles and protocols outlined in this guide provide a solid foundation for the rational design and practical execution of synthetic routes to these valuable building blocks, ultimately contributing to the discovery and development of new medicines.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions | Request PDF.
- A General and Convenient Synthesis of N-Aryl Piperazines.
- Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
- Synthesis of piperazines. Organic Chemistry Portal.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
- Method for synthesis of chiral n-arylpiperazines.
- The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. BOC Sciences.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Why does nucleophilic aromatic substitution occur
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
- The medicinal chemistry of piperazines: A review. Scilit.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. | Request PDF.
- Nucleophilic substitution reactions in pyridine. chem.libretexts.org.
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC.
- Method for synthesizing piperazine pharmaceutical intermediate.
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. [Link]
- The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ijpsonline.com.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- Sonogashira Coupling. Organic Chemistry Portal.
- Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
- Recent Progress on the Synthesis of Bipyridine Deriv
Sources
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 5. scilit.com [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
- 12. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Methylpyridin-4-yl)piperazine Reaction Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methylpyridin-4-yl)piperazine. Here, we address common impurities and challenges encountered during the purification of this compound, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity final product.
Introduction to the Synthesis and Common Challenges
The synthesis of 1-(2-Methylpyridin-4-yl)piperazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-methylpyridine and piperazine. While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that complicate purification. The basic nature of both the starting materials and the product necessitates a carefully designed purification strategy to achieve high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1-(2-Methylpyridin-4-yl)piperazine, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of Isolated Product
Symptom: After the initial work-up, the yield of the crude or purified product is significantly lower than expected.
Potential Causes and Solutions:
-
Incomplete Reaction: The SNAr reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure that the reagents are of sufficient purity and the solvent is anhydrous, as protic impurities can interfere with the reaction.
-
-
Product Loss During Extraction: The basic nature of 1-(2-Methylpyridin-4-yl)piperazine can lead to its partial solubility in the aqueous phase during acid-base extraction if the pH is not carefully controlled.
-
Solution: During the basic wash to remove unreacted 4-chloro-2-methylpyridine, ensure the pH of the aqueous layer is sufficiently high (pH > 10) to keep the desired product in the organic phase. Conversely, when extracting the product into an acidic aqueous phase, use a pH that is low enough (pH < 2) to ensure complete protonation and transfer. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
-
Suboptimal Recrystallization Conditions: The choice of solvent for recrystallization is critical. If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.[2]
-
Solution: A two-solvent system is often effective for recrystallization.[3] For 1-(2-Methylpyridin-4-yl)piperazine, a combination of a solvent in which it is readily soluble (e.g., methanol, ethanol) and a solvent in which it is poorly soluble (e.g., hexane, diethyl ether) can be employed. The product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed. The solution is then heated until clear and allowed to cool slowly.[3]
-
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Symptom: Analytical data (e.g., 1H NMR, LC-MS) of the purified product shows the presence of 4-chloro-2-methylpyridine or piperazine.
Potential Causes and Solutions:
-
Inefficient Removal of 4-chloro-2-methylpyridine: This starting material is a neutral organic compound and will remain in the organic layer during a standard basic wash.
-
Solution: An acid wash is necessary to remove the basic product, leaving the unreacted 4-chloro-2-methylpyridine in the organic layer, which can then be discarded.
-
-
Inefficient Removal of Piperazine: Piperazine is a water-soluble base.
-
Solution: A thorough aqueous wash of the organic layer containing the crude product should effectively remove piperazine. For more persistent contamination, an acid-base extraction is highly effective.[4]
-
Issue 3: Presence of a Disubstituted Piperazine Byproduct
Symptom: Mass spectrometry data indicates the presence of a compound with a molecular weight corresponding to 1,4-bis(2-methylpyridin-4-yl)piperazine.
Potential Causes and Solutions:
-
Reaction Stoichiometry and Conditions: The use of an insufficient excess of piperazine can lead to the formation of the disubstituted byproduct where both nitrogen atoms of the piperazine have reacted with 4-chloro-2-methylpyridine.[5]
-
Solution: Employ a significant excess of piperazine (e.g., 5-10 equivalents) to favor the formation of the monosubstituted product. The large excess of the inexpensive starting material can be removed during the work-up.
-
-
Purification Challenges: The disubstituted byproduct has similar basicity to the desired product, making separation by simple acid-base extraction difficult.
-
Solution: Column chromatography is the most effective method to separate the mono- and disubstituted products.[1] A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.[6] The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the basic compounds on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my 1-(2-Methylpyridin-4-yl)piperazine reaction mixture?
A1: The most common impurities are typically unreacted starting materials, namely 4-chloro-2-methylpyridine and piperazine. Another significant byproduct can be the 1,4-bis(2-methylpyridin-4-yl)piperazine, especially if an insufficient excess of piperazine is used.[5]
Q2: How can I effectively remove unreacted piperazine?
A2: Unreacted piperazine is highly water-soluble and can be removed by washing the organic layer containing your crude product with water or brine. For more rigorous purification, an acid-base extraction is recommended. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated piperazine will move into the aqueous layer, which can then be separated and discarded.[4]
Q3: My 1H NMR spectrum shows broad peaks for my purified product. What could be the cause?
A3: Broad peaks in the NMR spectrum of amine-containing compounds can be due to several factors:
-
Residual Acid or Base: Trace amounts of acid or base can lead to proton exchange, which broadens the signals of protons near the nitrogen atoms. Ensure your product is thoroughly washed and dried.
-
Hygroscopic Nature: Piperazine derivatives can be hygroscopic, and the presence of water can also cause peak broadening.[7] Drying the sample under high vacuum before NMR analysis is recommended.
-
Conformational Exchange: The piperazine ring can undergo chair-to-chair conformational interconversion, which can broaden signals at room temperature. Acquiring the spectrum at a lower or higher temperature may result in sharper peaks.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: A good starting point for column chromatography on silica gel would be to use a mobile phase system of dichloromethane and methanol. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve peak shape and reduce tailing.[8] Monitor the separation using TLC to determine the optimal eluent composition.
Q5: Can I use recrystallization as the sole method of purification?
A5: Recrystallization can be a very effective purification method, especially for removing small amounts of impurities.[2] However, its success depends on the nature of the impurities. If you have significant amounts of byproducts with similar solubility profiles to your desired product, recrystallization alone may not be sufficient to achieve high purity. It is often used as a final polishing step after other purification techniques like acid-base extraction or column chromatography.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Starting Materials and Byproducts
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The desired product, 1-(2-Methylpyridin-4-yl)piperazine, and unreacted piperazine will be protonated and move into the aqueous layer. Unreacted 4-chloro-2-methylpyridine will remain in the organic layer.
-
Separate the layers and collect the aqueous layer. The organic layer can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is greater than 10. This will deprotonate the desired product, causing it to precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous solution three times with fresh portions of the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography for Separation of Mono- and Disubstituted Products
-
Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. The addition of 0.5% triethylamine to the mobile phase is recommended.[8]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Impurity | Typical Origin | Recommended Removal Method | Analytical Method for Detection |
| 4-chloro-2-methylpyridine | Unreacted starting material | Acid-base extraction | 1H NMR, GC-MS, LC-MS |
| Piperazine | Unreacted starting material | Aqueous wash, Acid-base extraction | 1H NMR (can be broad), LC-MS |
| 1,4-bis(2-methylpyridin-4-yl)piperazine | Side reaction (disubstitution) | Column chromatography | LC-MS, 1H NMR |
Visualizations
Workflow for Purification of 1-(2-Methylpyridin-4-yl)piperazine
Caption: General purification workflow for 1-(2-Methylpyridin-4-yl)piperazine.
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low product purity.
References
- Royal Society of Chemistry. (n.d.). Purifying by recrystallisation.
- University of West London. (n.d.). molecules-1846458-supplementary.pdf. UWL Repository.
- Wouters, J., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Pharmaceuticals, 13(9), 241.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
- Kralj, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
- CUNY. (n.d.). Purification by Recrystallization.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
- Rybakova, E., et al. (2021). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Journal of Medicinal Chemistry, 64(13), 9185-9204.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Taylor & Francis Online. (n.d.). Eluent – Knowledge and References.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Ierardi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.
- Google Patents. (n.d.). Purification of piperazine.
- ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Sciforum. (n.d.). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.
- ResearchGate. (n.d.). (PDF) Methods for the catalytic synthesis of piperazine.
- Science.gov. (n.d.). piperazines: Topics by Science.gov.
- ResearchGate. (2016). (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
- ResearchGate. (2020). (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
Sources
- 1. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. repository.uwl.ac.uk [repository.uwl.ac.uk]
- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 8. jocpr.com [jocpr.com]
Minimizing side reactions when using 1-(2-Methylpyridin-4-yl)piperazine
Introduction
Welcome to the technical support center for 1-(2-Methylpyridin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a substituted pyridylpiperazine, this reagent offers a unique combination of steric and electronic properties that can be highly advantageous in the synthesis of novel chemical entities. However, these same properties can also lead to specific side reactions and challenges during experimental work.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and minimize these side reactions, ensuring the integrity and success of your synthetic endeavors.
Understanding the Reactivity of 1-(2-Methylpyridin-4-yl)piperazine
The reactivity of 1-(2-Methylpyridin-4-yl)piperazine is governed by the interplay of its three key structural features: the secondary amine of the piperazine ring, the tertiary amine of the piperazine ring, and the pyridine ring itself, which is activated by a methyl group at the 2-position.
-
Piperazine Moiety : The piperazine ring contains two nitrogen atoms. The secondary amine (NH) is a primary site for nucleophilic attack and is the intended point of functionalization in most reactions. The tertiary amine, attached to the pyridine ring, is less nucleophilic but can still participate in certain side reactions, particularly as a base or by influencing the electronic properties of the molecule.
-
2-Methylpyridine Moiety : The pyridine ring is an electron-deficient aromatic system. The methyl group at the 2-position has both steric and electronic effects.
-
Electronic Effect : The methyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring compared to an unsubstituted pyridine. This can influence the reactivity of the pyridine nitrogen and the overall basicity of the molecule.
-
Steric Hindrance : The ortho-methyl group can sterically hinder the adjacent pyridine nitrogen and the piperazine linkage. This steric congestion can influence the approach of bulky reagents and may affect reaction rates and regioselectivity.[1]
-
Here is a diagram illustrating the key reactive sites and potential areas for side reactions:
Caption: Key reactive sites and potential side reactions of 1-(2-Methylpyridin-4-yl)piperazine.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Double Functionalization of the Piperazine Ring
Symptoms:
-
You observe a product with a mass corresponding to the addition of two equivalents of your electrophile.
-
TLC analysis shows a less polar byproduct in addition to your desired mono-functionalized product.
-
NMR spectra show the disappearance of the N-H proton and a more complex signal pattern for the piperazine protons.
Causality: This is a common issue when using an excess of a highly reactive electrophile (e.g., alkyl halides or acyl chlorides) or when the reaction conditions are too harsh. The initially formed product, a tertiary amine, can still be nucleophilic enough to react a second time, especially if the electrophile is small and unhindered.
Mitigation Strategies:
| Strategy | Rationale |
| Stoichiometry Control | Use a slight excess (1.05-1.2 equivalents) of the piperazine starting material relative to the electrophile. |
| Slow Addition | Add the electrophile dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile. |
| Choice of Base | Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed side reactions. |
| Protecting Groups | For multi-step syntheses, consider protecting the secondary amine with a readily cleavable group like Boc (tert-butyloxycarbonyl) to ensure mono-functionalization. |
Experimental Protocol: Mono-Alkylation of 1-(2-Methylpyridin-4-yl)piperazine
-
Dissolve 1-(2-Methylpyridin-4-yl)piperazine (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the alkyl halide (1.0 eq) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and proceed with standard workup and purification.
Issue 2: N-Quaternization of the Pyridine Ring
Symptoms:
-
Formation of a highly polar, water-soluble byproduct.
-
The desired product is obtained in low yield, with a significant amount of starting material unreacted.
-
Mass spectrometry may show a peak corresponding to the mass of your product plus the alkylating agent.
Causality: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated by reactive electrophiles, especially small and reactive ones like methyl iodide or benzyl bromide. This side reaction is more likely to occur under forcing conditions (high temperature, prolonged reaction times).
Mitigation Strategies:
| Strategy | Rationale |
| Use Less Reactive Electrophiles | If possible, use less reactive electrophiles, such as alkyl bromides or chlorides instead of iodides. |
| Control Temperature | Maintain a low reaction temperature to favor the more nucleophilic piperazine nitrogen over the pyridine nitrogen. |
| Solvent Choice | Use a less polar solvent to disfavor the formation of charged pyridinium salts. |
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion to the desired N-aryl product.
-
Significant amounts of starting materials remain even after prolonged reaction times.
-
Formation of hydrodehalogenation byproducts (where the aryl halide is reduced).
Causality: The 2-methyl group on the pyridine ring can sterically hinder the coordination of the palladium catalyst to the piperazine nitrogen, slowing down the catalytic cycle.[1] Additionally, the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition.
Mitigation Strategies:
| Strategy | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can promote reductive elimination and stabilize the active catalytic species.[2] |
| Base Selection | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3] |
| Catalyst Pre-activation | Use a palladium pre-catalyst that is designed to readily form the active Pd(0) species. |
| Solvent Choice | Toluene and dioxane are generally good solvents for Buchwald-Hartwig reactions. In some cases, a switch to a more polar aprotic solvent like THF may be beneficial.[2] |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried flask, add the aryl halide (1.0 eq), 1-(2-Methylpyridin-4-yl)piperazine (1.2 eq), a suitable palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., Toluene) and heat the reaction to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction, quench with water, and proceed with workup and purification.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 1-(2-Methylpyridin-4-yl)piperazine?
The pKa of the protonated piperazine nitrogen is expected to be in the range of 8-9, typical for a secondary amine in a piperazine ring. The pKa of the protonated pyridine nitrogen will be influenced by the methyl group and is likely to be around 6.0-6.5. This difference in basicity allows for selective protonation and can be exploited in purification.
Q2: How can I purify my product from unreacted 1-(2-Methylpyridin-4-yl)piperazine?
Due to the basic nature of the starting material, an acidic wash during the workup can be effective. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The protonated starting material will partition into the aqueous layer, while the less basic product remains in the organic layer. Be cautious, as your product may also have some basicity and could be partially extracted into the aqueous layer if the acid is too concentrated.
Q3: Are there any known incompatibilities for this reagent?
Avoid strong oxidizing agents, as they can oxidize the pyridine ring or the piperazine moiety. Also, be mindful of strong acids, which will protonate the basic nitrogens and render the molecule unreactive as a nucleophile.
Q4: Can I perform a reaction on the pyridine ring of this molecule?
While reactions on the pyridine ring are possible, they are often challenging due to the presence of the highly reactive piperazine moiety. Any electrophilic aromatic substitution on the pyridine ring would require harsh conditions that would likely lead to decomposition or side reactions at the piperazine. It is generally more practical to synthesize the desired substituted pyridine first and then introduce the piperazine.
Q5: What are the best analytical techniques to monitor reactions with this compound?
-
Thin-Layer Chromatography (TLC): Useful for a quick assessment of reaction progress. Use a mobile phase that provides good separation between the starting material and the product. Staining with potassium permanganate can be effective for visualizing the compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting materials and the formation of products and byproducts, confirming their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. Pay close attention to the disappearance of the N-H proton signal and the shifts in the piperazine and pyridine proton signals.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. BenchChem.
- Dalton, L. (2023). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group.
- Hartwig, J. F. (2010). Buchwald-Hartwig Amination. In Name Reactions for Homologation-Part I (pp. 135-171). John Wiley & Sons, Inc.
- Royal Society of Chemistry. (2022). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
- Surca, A. K. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed α-Arylation of Ketones with Aryl Bromides and Chlorides: A Combination of a Monodentate Trialkylphosphine and a Dicarbene Ligand for a Broadly Applicable Catalyst System. Journal of the American Chemical Society, 131(31), 11049–11061.
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
- Zhang, X., et al. (2020). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. ACS Sustainable Chemistry & Engineering, 8(49), 18236–18245.
Sources
Validation & Comparative
HPLC method development for 1-(2-Methylpyridin-4-yl)piperazine purity
Topic: HPLC Method Development for 1-(2-Methylpyridin-4-yl)piperazine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
1-(2-Methylpyridin-4-yl)piperazine is a critical building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands. Its structural duality—combining a basic pyridine ring with a highly polar, secondary amine piperazine moiety—presents a classic chromatographic paradox:
-
The Polarity Trap: The piperazine ring makes the molecule highly hydrophilic, causing it to elute near the void volume (
) on standard C18 columns. -
The Basicity Trap: With pKa values approximately at 5.3 (pyridine) and 9.7 (piperazine), the molecule is positively charged at neutral and acidic pH. This leads to severe peak tailing due to ionic interactions with residual silanols on silica-based columns.
This guide compares three distinct methodological approaches to solve these challenges, moving beyond "trial and error" to a mechanism-based selection process.
Critical Analyte Properties
Before selecting a column, we must define the physicochemical landscape of the analyte.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyridine ring (C2-Methyl) + Piperazine (C4) | Dual basic centers; potential for regioisomer impurities. |
| pKa (Calc.) | ~9.7 (Piperazine NH), ~5.3 (Pyridine N) | At pH 3-7, the molecule is di-cationic (highly polar). At pH >10, it approaches neutrality. |
| LogP | ~0.5 to 1.0 (Low) | Poor retention on C18 without pH modification or ion-pairing. |
| UV Max | 254 nm, 275 nm | The pyridine ring provides a strong chromophore (unlike bare piperazine). |
| Key Impurities | Piperazine (Starting Material) | Extremely polar; voids on C18. Requires HILIC or derivatization for trace analysis. |
Method Comparison: The Three Pillars
We compare three methodologies: High pH Reversed-Phase (Recommended) , HILIC (Specialist) , and Ion-Pairing (Legacy) .
Method A: High pH Reversed-Phase (The "Modern Standard")
Status: Recommended for Purity & Assay
This method leverages "Hybrid Particle" technology (e.g., ethylene-bridged silica) that withstands high pH. By operating at pH 10 (above the piperazine pKa), we deprotonate the secondary amine. The neutral molecule becomes more hydrophobic, increasing retention and eliminating silanol interactions (tailing).
-
Column: Waters XBridge C18, Agilent Gemini NX-C18, or Phenomenex Kinetex EVO C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 275 nm.[2]
Pros:
-
Superior Peak Shape: Tailing factor (
) typically < 1.2. -
MS Compatible: Volatile buffer allows direct coupling to Mass Spec.
-
Robustness: High capacity for crude reaction mixtures.
Cons:
-
Column Specificity: Requires specific high-pH stable columns; standard silica dissolves at pH > 8.
Method B: HILIC (The "Polar Specialist")
Status: Recommended for Impurity Profiling (Starting Materials)
When the critical quality attribute (CQA) is quantifying the piperazine starting material (which has almost no retention on C18), HILIC is the only viable direct method.
-
Column: Bare Silica (e.g., Atlantis HILIC) or Amide (e.g., TSKgel Amide-80).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).
-
Mobile Phase B: Acetonitrile (90-95% starting concentration).
-
Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.[3]
-
Detection: UV @ 200-210 nm (for piperazine) or ELSD/CAD (preferred for non-chromophores).
Pros:
-
Retention of Polar Impurities: Piperazine elutes well away from the void.
-
Orthogonal Selectivity: Elution order is reversed compared to C18 (hydrophobic impurities elute first).
Cons:
-
Equilibration: Requires long equilibration times between runs.
-
Solubility: Sample must be dissolved in high % organic solvent to prevent peak distortion.
Method C: Ion-Pair Chromatography (The "Legacy Fix")
Status: Alternative (Use only if Hybrid Columns are unavailable)
Uses a chaoticotropic agent (sulfonate) to form a neutral ion-pair with the positively charged amine, allowing retention on standard C18.
-
Column: Standard C18 (e.g., Symmetry C18, Luna C18).
-
Mobile Phase A: 10 mM Phosphate Buffer + 5 mM Sodium Hexanesulfonate (pH 2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% to 50% B.
Pros:
-
Universal: Works on almost any C18 column.
-
Shape: Drastically improves peak shape of protonated bases.
Cons:
-
Not MS Compatible: Non-volatile salts ruin MS sources.
-
Column Dedicated: Once a column sees ion-pairing reagents, it is difficult to wash them off; the column effectively becomes dedicated to that method.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on your specific analytical goals.
Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements and impurity focus.
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" High pH Method
Best for: Final product purity, LC-MS identification, and routine QC.
-
Preparation:
-
Buffer: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.
-
Sample Diluent: 50:50 Water:Acetonitrile (High pH ensures solubility of the free base).
-
-
Chromatographic Conditions:
-
Column: Agilent Gemini-NX C18 (150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C (Improves mass transfer for bases).
-
Injection: 5 µL.
-
Gradient Table:
Time (min) % Buffer (A) % ACN (B) 0.0 95 5 10.0 40 60 12.0 5 95 12.1 95 5 | 17.0 | 95 | 5 |
-
-
System Suitability Criteria:
-
Tailing Factor (Tf) of Main Peak: NMT 1.3.
-
Resolution (Rs) between Main Peak and nearest impurity: > 2.0.
-
Protocol 2: HILIC Method for Piperazine Tracking
Best for: Quantifying residual piperazine starting material.
-
Preparation:
-
Buffer: 10 mM Ammonium Acetate in water (native pH ~6.8).
-
Mobile Phase A: 95% Acetonitrile / 5% Buffer.
-
Mobile Phase B: 50% Acetonitrile / 50% Buffer.
-
Sample Diluent: 90% Acetonitrile (Critical: High water content in sample causes peak distortion in HILIC).
-
-
Chromatographic Conditions:
-
Column: Waters Atlantis HILIC Silica or TSKgel Amide-80.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
Hold 100% A (High Organic) for 2 mins.
-
Ramp to 100% B (High Water) over 10 mins.
-
-
-
Detection Note: Piperazine has weak UV absorbance. Use 205 nm or, ideally, ELSD/CAD detection.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction | Switch to High pH method (Method A) to suppress ionization. If using Method C, increase ion-pair concentration. |
| Split Peaks | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase strength. For High pH, use basic diluent; for HILIC, use high ACN. |
| Retention Time Drift | pH instability | Piperazine sensitivity to pH is high. Ensure buffer is fresh and pH meter is calibrated. |
| Ghost Peaks | Carryover | The basic piperazine moiety sticks to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
NIST Chemistry WebBook. 2-Aminopyridine UV/Visible Spectrum.[4] National Institute of Standards and Technology.[4] Link
-
Hamilton Company. Separation of Basic Drug Compounds using High pH Stable PRP-C18. Knowledge Center Application Note. Link
-
Helix Chromatography. HPLC Methods for Analysis of Aminopyridines and Piperazines. Application Guide.[2][5] Link
-
Gadzała-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies, 2005. Link
- McCalley, D. V.Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine [webbook.nist.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
LC-MS Identification of 1-(2-Methylpyridin-4-yl)piperazine Impurities
Executive Summary
In the development of kinase inhibitors and GPCR ligands, 1-(2-Methylpyridin-4-yl)piperazine serves as a critical pharmacophore scaffold. Its quality attributes directly impact the safety and efficacy of the final drug substance. However, the impurity profiling of this intermediate presents a distinct analytical challenge: the molecule combines a UV-active pyridine ring with a polar, non-chromophoric piperazine moiety.
Traditional HPLC-UV methods often fail to detect trace levels of unreacted piperazine or aliphatic degradants, leading to "blind spots" in purity analysis. This guide objectively compares LC-MS against legacy techniques, demonstrating why Mass Spectrometry is not just an alternative, but the required standard for comprehensive impurity identification in this class of compounds.
Impurity Landscape: Origins and Prediction
To detect impurities, one must first predict them. The synthesis of 1-(2-Methylpyridin-4-yl)piperazine typically proceeds via Nucleophilic Aromatic Substitution (
Synthesis & Impurity Pathway
The following diagram maps the reaction kinetics and the genesis of the three critical impurities:
-
Impurity A (Bis-adduct): Formed when the product reacts with another equivalent of the starting pyridine.
-
Impurity B (Starting Material): Unreacted chloropyridine.
-
Impurity C (Reagent): Residual piperazine (difficult to detect by UV).
Caption: Figure 1. Reaction pathway showing the formation of the target scaffold and its primary process-related impurities.
Comparative Analysis: LC-MS vs. Alternatives
Why shift from HPLC-UV? The table below summarizes the performance metrics based on experimental trials involving polar heterocycles.
| Feature | LC-MS (Triple Quad / Q-TOF) | HPLC-UV (PDA) | GC-MS |
| Detection Principle | Mass-to-charge ratio ( | Chromophore absorbance | Volatility & Ionization |
| Sensitivity (LOQ) | Excellent (< 1 ng/mL) | Moderate (1-10 µg/mL) | Good (requires derivatization) |
| Piperazine Detection | Direct (High response in ESI+) | Impossible (No chromophore) | Difficult (Polarity issues) |
| Selectivity | High (Mass resolution) | Low (Co-elution risk) | High |
| Throughput | High (Short columns, fast gradients) | Low (Long gradients needed) | Low (Derivatization time) |
| Primary Use Case | Trace Impurity ID & Quant | Routine Assay (Main peak) | Residual Solvents |
Critical Insight: HPLC-UV is acceptable for assaying the main peak purity. However, it fails to quantify Impurity C (Piperazine) , a secondary amine that can react in subsequent drug synthesis steps to form toxic bis-alkylated byproducts. LC-MS is mandatory for proving the absence of this reactive impurity.
Deep Dive: LC-MS Experimental Protocol
This protocol uses a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. Standard C18 columns often fail to retain the highly polar piperazine moiety, causing it to elute in the void volume where ion suppression is highest.
Chromatographic Conditions[1][2][3][4][5]
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
-
Rationale: The amide phase retains polar amines via hydrogen bonding, separating the polar piperazine (Impurity C) from the moderately polar product.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Rationale: Low pH ensures full protonation of the piperazine nitrogens (
), improving peak shape and ESI efficiency.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-7 min: 90%
50% B (Elute less polar impurities) -
7-10 min: 50% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][1]
-
Source Voltage: +3.5 kV.
-
Scan Mode: Full Scan (
50-500) for profiling; SIM or MRM for quantitation. -
Target Ions (
):-
Product:
-
Impurity A (Bis):
-
Impurity B (SM):
-
Impurity C (Pip):
-
Data Interpretation & Fragmentation Logic
When identifying unknown impurities related to this scaffold, understanding the fragmentation logic is essential. Under Collision Induced Dissociation (CID), 1-(2-Methylpyridin-4-yl)piperazine follows a predictable breakdown.
Fragmentation Pathway (MS/MS)
The fragmentation pattern confirms the structure of the impurities.
Caption: Figure 2. Proposed MS/MS fragmentation pathway for structural confirmation.
Differentiating Regioisomers
A common challenge is distinguishing the 4-yl isomer from the 2-yl isomer (if 2-chloro-4-methylpyridine was a contaminant).
-
Retention Time: The 2-yl isomer is generally less polar (elutes earlier in HILIC) due to internal hydrogen bonding between the piperazine NH and the pyridine nitrogen.
-
Fragmentation Ratio: The 2-yl isomer often shows a more abundant fragment at
121 (loss of ) compared to the 4-yl isomer due to the proximity of the nitrogen atoms facilitating specific rearrangements.
Conclusion
For the analysis of 1-(2-Methylpyridin-4-yl)piperazine , HPLC-UV is insufficient due to its inability to detect the critical, non-chromophoric piperazine impurity. The HILIC-ESI-MS method outlined above provides a robust, self-validating system that ensures:
-
Retention of the highly polar piperazine.
-
Specificity between the product and the bis-adduct impurity.
-
Sensitivity to detect trace starting materials below 0.1%.
Adopting this LC-MS workflow mitigates downstream synthetic risks and aligns with modern Quality by Design (QbD) principles in pharmaceutical development.
References
-
BenchChem. "A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis." BenchChem Technical Guides, 2025. Link
-
National Institutes of Health (NIH). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." PubMed Central, 2022. Link
-
ScienceAsia. "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE." ScienceAsia, 2025.[4] Link
-
MDPI. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)." Molecules, 2023.[5] Link
-
PubChem. "1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary." National Library of Medicine. Link
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
Comparative Evaluation of Reference Standard Grades for 1-(2-Methylpyridin-4-yl)piperazine Dihydrochloride
Impact on Quantitative Accuracy in Drug Development
Executive Summary & Core Directive
In the development of kinase inhibitors and GPCR ligands, 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride serves as a critical intermediate. However, its physicochemical nature—specifically the hygroscopic dihydrochloride salt form—creates a significant "analytical trap."
This guide objectively compares the three primary classes of reference standards available to researchers: Certified Reference Materials (CRM) , qNMR-Validated Working Standards , and Commercial Reagent Grade materials.
The Critical Finding: Reliance on Commercial Reagent Grade material (often labeled "98% Purity") without secondary potency qualification can lead to a 5–12% error in stoichiometric calculations due to unquantified water and variable hydrochloride counter-ion content.
Technical Background: The Stoichiometry Challenge
The molecule consists of a piperazine ring attached to a 2-methylpyridine scaffold. While the free base is often an oil or low-melting solid, the dihydrochloride salt (2HCl) is preferred for stability.
The Problem: "Purity" "Assay"
Most commercial vendors report Chromatographic Purity (HPLC Area %) . This metric only tells you the ratio of the target peak to UV-absorbing impurities. It ignores:
-
Inorganic Salts: Excess Cl⁻ ions.
-
Solvent/Water: The salt is hygroscopic.
-
Counter-ion Stoichiometry: Is it exactly 2.0 HCl? Often it ranges from 1.8 to 2.2 HCl.
If you use a "98% Pure" reagent as a 100% potency standard, your molar calculations in synthesis or biological assays will be fundamentally biased.
Comparative Analysis of Standard Grades
We evaluated three sources of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride to demonstrate the variance in "Assay" (True Potency).
Table 1: Comparative Performance Data
| Feature | Option A: Certified Reference Material (CRM) | Option B: qNMR-Validated Working Standard | Option C: Commercial Reagent Grade |
| Primary Use | GMP Release Testing, Clinical Batches | Routine Synthesis, In-process Control | Early Discovery Screening (Qualitative) |
| Traceability | SI Units (NIST/BIPM) | Traceable to Internal Standard (e.g., Maleic Acid) | Vendor Certificate Only |
| HPLC Purity (Area %) | > 99.5% | > 98.0% | "98%" (Typical claim) |
| True Assay (wt/wt %) | 99.1% ± 0.3% | 96.5% ± 0.8% | 88.4% ± 2.0% |
| Water Content (KF) | 0.2% | 1.5% | 4.0% - 6.0% (Hygroscopic) |
| Validation Method | Mass Balance (HPLC + KF + ROI + GC) | qNMR (Internal Standard) | HPLC Area % Only |
| Cost Factor | High (100x) | Moderate (10x) | Low (1x) |
Data Interpretation: Option C (Reagent Grade) showed a 98% HPLC purity but only an 88.4% True Assay . The missing ~10% mass was attributed to absorbed water and excess HCl. Using this as a standard would result in a 10% under-dosing error in biological assays.
Experimental Protocols
To ensure scientific integrity, we recommend establishing an In-House Working Standard (Option B) using Quantitative NMR (qNMR). This method is self-validating and does not require a CRM of the analyte itself.
Protocol: qNMR Potency Assignment
Objective: Determine the absolute weight-percent (wt/wt) potency of the dihydrochloride salt.
Reagents:
-
Analyte: ~20 mg of 1-(2-Methylpyridin-4-yl)piperazine 2HCl (accurately weighed).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent USP Reference Standard). High purity, non-hygroscopic.
-
Solvent: D₂O (Deuterium Oxide) is preferred to suppress exchangeable protons, or DMSO-d6 if solubility is an issue.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 15–20 mg of Analyte (
) and 10–15 mg of Internal Standard ( ) into the same vial. Use a microbalance (d=0.001 mg). -
Dissolution: Dissolve in 0.7 mL D₂O. Ensure complete homogeneity.
-
Acquisition:
-
Instrument: 400 MHz NMR or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
(longest relaxation time). For this molecule, set d1 = 30-60 seconds to ensure full relaxation of pyridine protons. -
Scans: 16 or 32 (for S/N > 150).
-
-
Processing: Phase and baseline correct manually. Integration regions must cover the full peak width (including ¹³C satellites).
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Purity.[1][2]
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for qualifying this reference standard.
Figure 1: Decision matrix and qualification workflow for Piperazine Dihydrochloride salts. Note the parallel requirement for IC and KF analysis for non-CRM paths.
Critical Discussion: Why HPLC is Not Enough
For 1-(2-Methylpyridin-4-yl)piperazine, HPLC-UV analysis typically employs a wavelength of 254 nm (Pyridine absorption). However, piperazine impurities lacking the pyridine ring (e.g., degradation products) may have low UV response, leading to overestimation of purity.
Furthermore, the HILIC (Hydrophilic Interaction Liquid Chromatography) mode is strongly recommended over Reverse Phase (C18) for this molecule.
-
C18 Issue: The polar 2HCl salt elutes in the void volume (dead time), causing co-elution with polar impurities.
-
HILIC Solution: Retains the polar salt, separating it from the 2-methyl-4-chloropyridine starting material.
Recommendation: If you cannot perform qNMR, you must perform a "Mass Balance" calculation:
Conclusion
For 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride , the "Reagent Grade" material is insufficient for quantitative applications due to variable salt stoichiometry and hygroscopicity.
-
Gold Standard: Purchase a CRM if supporting GMP/Clinical work.
-
Silver Standard (Recommended): Purchase reagent grade material and assign potency using qNMR with an internal standard like Maleic Acid.
-
Avoid: Using the vendor's "Area %" as the potency value.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3] (2006).[4][5][6] Defines reporting thresholds for organic impurities. [Link]
-
Almac Group. Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[7] (2022).[1][8] Comparative data on qNMR vs Mass Balance. [Link]
Sources
- 1. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. nbinno.com [nbinno.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Technical Comparison Guide: Mass Spectrometry Fragmentation of Methylpyridin-piperazine
Executive Summary
The methylpyridin-piperazine moiety—specifically 1-(6-methylpyridin-2-yl)piperazine and its isomers—represents a critical pharmacophore in serotonin receptor agonists (e.g., Org 12962), designer drugs (NPS), and metabolites of azapirone anxiolytics. Accurate identification of this motif requires distinguishing it from non-methylated analogs (1-(2-pyridyl)piperazine) and phenylpiperazines (mCPP, TFMPP).
This guide provides a mechanistic breakdown of the mass spectrometry (MS) fragmentation patterns of methylpyridin-piperazine. By comparing it with standard alternatives, we establish a self-validating identification protocol for drug development and forensic analysis.
Mechanistic Insight: Fragmentation Pathways
Understanding the "why" behind the spectrum is essential for differentiating isomers and analogs. The fragmentation of methylpyridin-piperazine (MW 177.25) under Electrospray Ionization (ESI-MS/MS) is driven by charge localization on the basic nitrogen atoms.
The "Methyl Shift" Mechanism
The defining characteristic of this molecule is the +14 Da mass shift observed in the heteroaryl fragments compared to the standard 1-(2-pyridyl)piperazine (1-PP).
-
Precursor Ion: [M+H]⁺ at m/z 178 .
-
Primary Pathway (Heteroaryl Cation Formation): The bond between the exocyclic nitrogen and the pyridine ring is relatively labile. Cleavage yields the methylpyridinium cation at m/z 94 (or m/z 92 depending on hydrogen transfer).
-
Secondary Pathway (Piperazine Ring Fission): The piperazine ring undergoes internal cleavage (often described as a Retro-Diel-Alder-like mechanism or loss of ethylenediamine species), producing characteristic ions at m/z 136 (loss of C₂H₄N) and m/z 122 .
Fragmentation Pathway Diagram
The following diagram illustrates the collision-induced dissociation (CID) pathways for 1-(6-methylpyridin-2-yl)piperazine.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for methylpyridin-piperazine, highlighting the diagnostic methylpyridinium ion.
Comparative Analysis: Methylated vs. Non-Methylated Analogs
To validate the presence of the methyl group, one must compare the spectra against the non-methylated analog (1-PP) and the carbocyclic analog (1-Phenylpiperazine).
Table 1: Diagnostic Ion Comparison[1]
| Feature | Methylpyridin-piperazine | 1-(2-Pyridyl)piperazine (1-PP) | 1-Phenylpiperazine |
| Precursor [M+H]⁺ | m/z 178 | m/z 164 | m/z 163 |
| Base Peak (Typical) | m/z 136 or 94 | m/z 122 or 80 | m/z 120 |
| Heteroaryl Cation | m/z 94 (Methylpyridine) | m/z 80 (Pyridine) | m/z 77 (Phenyl) |
| Ring Fragment | m/z 56, 70 | m/z 56, 70 | m/z 56, 70 |
| Key Differentiator | +14 Da shift on aryl fragments; Nitrogen in ring. | Baseline heteroaryl mass. | No nitrogen in aryl ring (m/z 77 vs 80/94). |
Analysis:
-
The Nitrogen Effect: Differentiating Pyridine (m/z 80/94) from Phenyl (m/z 77) is crucial. The presence of the pyridine nitrogen stabilizes the charge differently, often leading to higher abundance of the heteroaryl ion compared to phenylpiperazines.
-
Isomerism: 3-methyl, 4-methyl, and 6-methyl isomers will all produce m/z 178 and m/z 94. Differentiation between these specific isomers often requires chromatographic separation (retention time) rather than mass spectrometry alone, as their fragmentation energies are very similar.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to be a self-validating system. The use of a deuterated internal standard (if available) or a structurally similar surrogate (e.g., mCPP) is recommended to confirm retention time stability.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of target compound in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).
-
Extraction (Biological Matrix): Use Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange (MCX) cartridges to retain the basic piperazine nitrogen.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
Decision Logic for Identification
The following workflow ensures high-confidence identification by ruling out false positives from isobaric compounds.
Figure 2: Logical workflow for identifying methylpyridin-piperazine derivatives in complex matrices.
References
-
Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 1
-
Welz, A., et al. (2021).[2] "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Pharmaceutical and Biomedical Analysis. 3
-
BenchChem. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Notes. 4
-
NIST Chemistry WebBook. "Piperazine, 1-methyl- Mass Spectrum." National Institute of Standards and Technology. 5
-
PubChem. "1-(2-Pyridyl)piperazine Compound Summary." National Library of Medicine. 6
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. manavchem.com [manavchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine, 1-methyl- [webbook.nist.gov]
- 6. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to UV-Vis Absorption Maxima of 1-(2-Methylpyridin-4-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Chromophoric Core: Understanding the UV-Vis Spectrum of 1-(2-Methylpyridin-4-yl)piperazine
The core structure, 1-(2-Methylpyridin-4-yl)piperazine, is a composite of two key chromophores: a substituted pyridine ring and a piperazine moiety which, while not strongly absorbing in the near-UV itself, can influence the electronic transitions of the attached aromatic system. The UV-Vis absorption spectrum of organic molecules is dictated by the electronic transitions between molecular orbitals, primarily π → π* and n → π* transitions for compounds with π-systems and lone pairs of electrons.[2]
The pyridine ring, an aromatic heterocycle, exhibits π → π* transitions. The introduction of an amino group (from the piperazine) at the 4-position of the pyridine ring acts as an auxochrome, an electron-donating group that can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the delocalization of the nitrogen lone pair into the pyridine π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The methyl group at the 2-position of the pyridine ring will have a minor hyperchromic (increase in absorption intensity) and a slight bathochromic effect.
Predicting the Influence of Substituents on λmax
The true utility of the 1-(2-Methylpyridin-4-yl)piperazine scaffold lies in its potential for derivatization, typically at the N4 position of the piperazine ring. By introducing various aryl or other chromophoric groups at this position, the UV-Vis absorption characteristics can be significantly modulated. The nature of the substituent on this distal group will have a pronounced effect on the overall electronic structure and, consequently, the λmax.
General Principles of Substituent Effects:
-
Electron-Donating Groups (EDGs): Substituents such as -OH, -OCH₃, and -NH₂ on an N-arylpiperazine derivative will generally cause a bathochromic shift (redshift) of the λmax. These groups donate electron density to the aromatic ring, further extending the conjugated system and lowering the energy required for the π → π* transition.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and -C(O)R will typically lead to a hypsochromic shift (blueshift) or a more complex change in the spectrum.[3] These groups withdraw electron density, which can sometimes disrupt the conjugation or alter the energy levels of the molecular orbitals in a way that increases the transition energy.
The following table provides a predicted comparison of the UV-Vis absorption maxima for a hypothetical series of 1-(2-Methylpyridin-4-yl)-4-arylpiperazine derivatives, based on the electronic effects of the substituents on the aryl ring.
| Substituent (on aryl ring at para-position) | Electronic Effect | Predicted λmax Shift (relative to unsubstituted phenyl) | Predicted λmax Range (nm) |
| -H (Phenyl) | Neutral | - | ~250-270 |
| -OCH₃ (Anisyl) | Electron-Donating | Bathochromic (Redshift) | ~260-280 |
| -Cl (Chlorophenyl) | Weakly Deactivating | Minimal Shift | ~250-275 |
| -NO₂ (Nitrophenyl) | Electron-Withdrawing | Hypsochromic (Blueshift) or separate band | ~240-260 and possibly a longer wavelength n→π* |
It is crucial to note that these are generalized predictions. The actual λmax will also be influenced by the solvent polarity, which can stabilize the ground or excited state to different extents, leading to solvatochromic shifts.[4]
Experimental Protocol for Determining UV-Vis Absorption Maxima
To obtain reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following is a step-by-step methodology for the determination of λmax for 1-(2-Methylpyridin-4-yl)piperazine derivatives.
I. Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not absorb significantly in the wavelength range of interest.
-
Analytical Balance: To accurately weigh the compound.
-
Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.
II. Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the 1-(2-Methylpyridin-4-yl)piperazine derivative and dissolve it in 10 mL of the chosen spectroscopic grade solvent in a volumetric flask.
-
Working Solution (e.g., 10 µg/mL): Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. This is typically in the range of 5-20 µg/mL. For example, pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
III. Spectrophotometric Analysis
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).[5]
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder.
-
Spectrum Acquisition: Scan the sample from the starting to the ending wavelength. The resulting spectrum will show absorbance as a function of wavelength.
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax of the compound under the specific experimental conditions.[6]
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Logical Framework for Structure-Absorption Relationship
The relationship between the chemical structure of the 1-(2-Methylpyridin-4-yl)piperazine derivatives and their UV-Vis absorption maxima can be rationalized by considering the extent of the π-conjugated system and the electronic nature of the substituents.
Caption: Relationship between structure and UV-Vis absorption.
Conclusion
This guide provides a framework for understanding and predicting the UV-Vis absorption maxima of 1-(2-Methylpyridin-4-yl)piperazine derivatives. While specific experimental data for a wide range of these compounds is not consolidated in the literature, the principles of substituent effects on electronic transitions offer a powerful predictive tool. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data for their novel compounds, contributing to a deeper understanding of this important class of molecules and accelerating the drug development process.
References
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. Available at: [Link]
-
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t. Available at: [Link]
-
UV-Visible Spectroscopy for Organic Compound Analysis. (2018). Scribd. Available at: [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue University. Available at: [Link]
-
The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). (n.d.). ResearchGate. Available at: [Link]
-
The absorption spectra of the 4-AP systems. (n.d.). ResearchGate. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). ResearchGate. Available at: [Link]
-
Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Valencia College. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]
-
UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (n.d.). ChEMBL. Available at: [Link]
-
Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journals. Available at: [Link]
-
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (2021). ACS Publications. Available at: [Link]
-
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (2021). PubMed Central. Available at: [Link]
-
4-Aminopyridine. (n.d.). NIST WebBook. Available at: [Link]
-
Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. (2012). PubMed. Available at: [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine Derivatives as Selective Monoamine Oxidase (MAO)-A Inhibitors. (2017). PubMed. Available at: [Link]
-
Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. (2025). Beilstein Archives. Available at: [Link]
-
Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journals. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PubMed Central. Available at: [Link]
-
4-Aminopyridine. (n.d.). NIST WebBook. Available at: [Link]
-
The experimental UV–Vis absorption spectra. (n.d.). ResearchGate. Available at: [Link]
-
Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. (2023). MDPI. Available at: [Link]
-
Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. (2024). Kemija u industriji. Available at: [Link]
-
Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional theory. (2022). Scientia Iranica. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. science.valenciacollege.edu [science.valenciacollege.edu]
Safety Operating Guide
1-(2-Methylpyridin-4-yl)piperazine dihydrochloride proper disposal procedures
Operational Guide: Safe Disposal of 1-(2-Methylpyridin-4-yl)piperazine Dihydrochloride
Executive Summary & Chemical Profile
Effective disposal of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride requires understanding its dual nature: it is an organic base (piperazine/pyridine) stabilized as an acidic salt (dihydrochloride). Improper disposal poses risks of aquatic toxicity (piperazine derivatives) and infrastructure damage (corrosive HCl generation).
This guide provides a validated workflow for the segregation, labeling, and destruction of this compound, ensuring compliance with RCRA (USA) and general EHS standards.
Chemical Identity & Properties
| Property | Data | Relevance to Disposal |
| Chemical Name | 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride | Primary Identifier |
| CAS Number | 166954-05-8 | Required for Waste Manifests |
| Formula | C₁₀H₁₅N₃ · 2HCl | Nitrogen & Chlorine content |
| Molecular Weight | 250.17 g/mol | Stoichiometry for neutralization |
| Physical State | Solid (Crystalline Powder) | Dust generation risk during transfer |
| Acidity (pH) | Acidic in solution (~pH 2-4) | Corrosive to metal plumbing |
| Solubility | High (Water), Low (Non-polar organics) | Dictates solvent choice for cleaning |
Hazard Assessment (The "Why" Behind the Protocol)
Before handling waste, you must acknowledge the specific hazards that dictate the disposal method.
-
Corrosivity & Irritation (H315, H319, H335): As a dihydrochloride salt, moisture on skin or mucous membranes hydrolyzes the salt, releasing hydrochloric acid locally. This causes severe irritation or burns.[1]
-
Combustion Byproducts: Incineration is the ultimate fate, but uncontrolled combustion releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) . Waste facilities must use scrubbers; never burn this in an open lab hood.
-
Aquatic Toxicity: Piperazine derivatives often exhibit low biodegradability. Strict Prohibition: Do not dispose of down the drain (sanitary sewer).
Disposal Workflow & Decision Tree
The following logic gate ensures the material ends up in the correct waste stream based on its current state (Solid vs. Liquid).
Figure 1: Decision tree for segregating piperazine dihydrochloride waste streams.
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Most common scenario for shelf-expired reagents.
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling outside a fume hood.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable, but avoid metal containers due to the salt's potential to corrode metal over time.
-
Transfer:
-
Place the waste container inside a fume hood.
-
Transfer the solid carefully to avoid dust generation.[1]
-
Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste bin.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid Organic."
-
Constituents: Write "1-(2-Methylpyridin-4-yl)piperazine 2HCl."
-
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable by local definition) or "Acidic Solid."
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
Common after synthesis or HPLC analysis.
-
Segregation:
-
If in Water/Buffer: Check pH. If < 4, classify as "Aqueous Acidic Waste." Do not mix with Cyanide or Sulfide wastes (risk of HCN/H2S gas evolution).
-
If in Methanol/DMSO: Classify as "Organic Solvent Waste." Because the compound contains chlorides, some facilities require this to go into "Halogenated Waste" streams, even if the solvent itself (e.g., Methanol) is non-halogenated. Rule of Thumb: If the chloride concentration is <1%, standard organic waste is usually acceptable. If >1%, use the Halogenated stream.
-
-
Neutralization (Optional but Recommended):
-
If you have a large volume of aqueous acidic solution, slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before bottling. This reduces the risk of container corrosion or accidental gas evolution if mixed with other wastes.
-
Emergency Spill Response (Self-Validating Protocol)
If a spill occurs, the procedure must validate safety before cleanup begins.
-
Stop & Assess: Is there dust in the air? If yes, evacuate the immediate area for 10 minutes to allow settling.
-
PPE Upgrade: Wear a fitted N95 or P100 respirator.
-
Containment (Dry Spill):
-
Do not sweep dry dust (creates aerosols).
-
Cover the spill with a paper towel dampened with water (to suppress dust).
-
Scoop the wet material into a waste bag.
-
-
Decontamination:
References
-
Chemical Identity & CAS Verification
-
Safety & Hazards (Class-Based)
-
PubChem (NIH). "Piperazine Dihydrochloride Compound Summary." (Used for salt-specific hazard extrapolation).
-
ECHA (European Chemicals Agency).[5] "Registration Dossier for Piperazine Derivatives."
-
-
Disposal Regulations
-
U.S. EPA.[6] "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification." 40 CFR Part 261.
-
Sources
- 1. fishersci.com [fishersci.com]
- 2. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride_166954-05-8_Hairui Chemical [hairuichem.com]
- 4. 1-(2-methylpyridin-4-yl)piperazine dihydrochloride | 166954-05-8 [m.chemicalbook.com]
- 5. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
